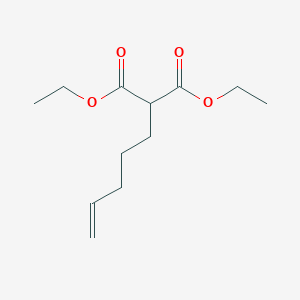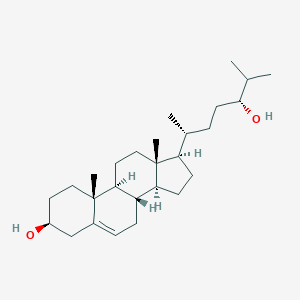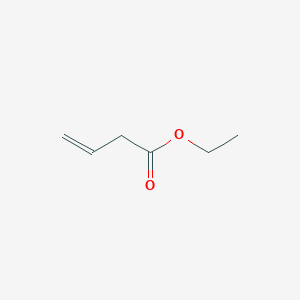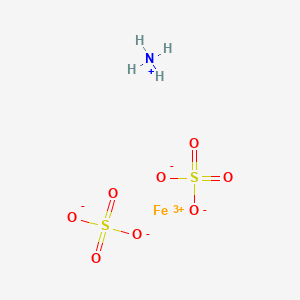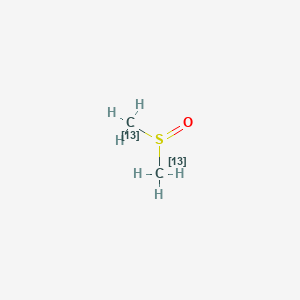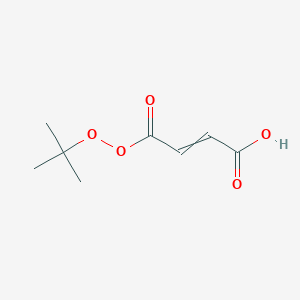![molecular formula C9H14O2 B156324 1,4-Dioxaspiro[4.6]undec-6-ene CAS No. 1728-24-1](/img/structure/B156324.png)
1,4-Dioxaspiro[4.6]undec-6-ene
Vue d'ensemble
Description
1,4-Dioxaspiro[4.6]undec-6-ene is a chemical compound with the linear formula C9H14O2 . It has a molecular weight of 154.211 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for 1,4-Dioxaspiro[4.6]undec-6-ene is 1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3,5H,1-2,4,6-8H2 . This compound contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 seven-membered ring, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.6]undec-6-ene is a colorless liquid . The compound’s CAS Number is 1728-24-1 .Applications De Recherche Scientifique
HIV-1 Integrase Inhibition : Spiroundecane(ene) derivatives, including 1,4-Dioxaspiro[4.6]undec-6-ene structures, have shown potential in inhibiting HIV-1 integrase. This enzyme is crucial for the replication of HIV, and its inhibition is a promising strategy for antiretroviral therapy. Research has identified specific spiroundecane(ene) derivatives that effectively inhibit both 3'-processing and strand transfer reactions catalyzed by HIV integrase (Shults et al., 2007).
Solid-Phase Synthesis of Oligonucleotides : In the field of oligonucleotide synthesis, 1,4-Dioxaspiro[4.6]undec-6-ene derivatives have been utilized as linkers for solid-phase synthesis. These compounds offer an orthogonal approach to attach nucleosides to resin supports, enabling the synthesis of base-sensitive biodegradable oligonucleotides (Leisvuori et al., 2008).
Spirocyclic Compounds in Chemistry : The synthesis of fully protected 1,7-Dioxaspiro[5.5]undec-4-ene derivatives of sugars showcases the versatility of these compounds in chemical syntheses. These derivatives serve as intermediates for various chemical reactions and possess significant potential in synthetic organic chemistry (Caputo et al., 2003).
Synthesis of Azaspirocyclic Rings : Azaspirocyclic rings, such as 2-azaspiro[4.6]undec-7-enes, are synthesized using methods involving ring expansion and cyclization. These compounds have applications in medicinal chemistry and drug design (Yeh et al., 2012).
Anticonvulsant Activity : Certain derivatives of 1,4-Dioxaspiro[4.6]undec-6-ene have been evaluated for their potential anticonvulsant activity. Research indicates that specific derivatives exhibit significant protective effects against seizures, offering insights into new treatments for epilepsy and related disorders (Madaiah et al., 2013).
Cytotoxicity Studies : Compounds derived from 1,4-Dioxaspiro[4.6]undec-6-ene have been studied for their cytotoxicity against various cancer cell lines. These studies contribute to the search for new chemotherapeutic agents (Dias et al., 2005).
Propriétés
IUPAC Name |
1,4-dioxaspiro[4.6]undec-6-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3,5H,1-2,4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAUTOXIUPPFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C=CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299401 | |
| Record name | 1,4-Dioxaspiro[4.6]undec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.6]undec-6-ene | |
CAS RN |
1728-24-1 | |
| Record name | 1,4-Dioxaspiro[4.6]undec-6-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxaspiro[4.6]undec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





